molecular formula C15H14N4O2 B11973792 N'-(2-Furylmethylene)-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide CAS No. 303093-86-9

N'-(2-Furylmethylene)-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide

Cat. No.: B11973792
CAS No.: 303093-86-9
M. Wt: 282.30 g/mol
InChI Key: HOGGWOAYHVNUBM-CXUHLZMHSA-N
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Description

N’-(2-Furylmethylene)-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Furylmethylene)-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide typically involves the condensation reaction between 2-(2-methyl-1H-benzimidazol-1-yl)acetic acid hydrazide and 2-furaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Furylmethylene)-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-Furylmethylene)-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Furylmethylene)-2-(1H-benzimidazol-1-YL)acetohydrazide
  • N’-(2-Furylmethylene)-2-(2-methyl-1H-indol-1-YL)acetohydrazide

Uniqueness

N’-(2-Furylmethylene)-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide is unique due to its specific structural features, such as the presence of both furan and benzimidazole moieties. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

CAS No.

303093-86-9

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(2-methylbenzimidazol-1-yl)acetamide

InChI

InChI=1S/C15H14N4O2/c1-11-17-13-6-2-3-7-14(13)19(11)10-15(20)18-16-9-12-5-4-8-21-12/h2-9H,10H2,1H3,(H,18,20)/b16-9+

InChI Key

HOGGWOAYHVNUBM-CXUHLZMHSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2N1CC(=O)N/N=C/C3=CC=CO3

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)NN=CC3=CC=CO3

Origin of Product

United States

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